
2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .科学的研究の応用
Structural Analysis and Molecular Docking
The compound and its derivatives have been a subject of structural analysis using techniques like X-ray crystallography, revealing detailed information about cell dimensions, molecular structure, and refinement parameters. Such analyses are crucial for understanding the physical and chemical properties of the compound. Moreover, molecular docking studies have been conducted to comprehend the orientation and interaction of the molecule within the active sites of specific enzymes, such as cyclooxygenase-2, which is significant for developing inhibitors and understanding the compound's potential biological interactions (Al-Hourani et al., 2015).
Photophysical and Photochemical Properties
Certain derivatives of this compound have been found to exhibit photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them potentially useful in applications like photodynamic therapy for treating cancer. The properties of these derivatives have been described in detail, including their absorption and fluorescence characteristics, which are fundamental for their application in medical therapies (Pişkin et al., 2020).
Anticancer Activity
Several studies have synthesized and evaluated the in vitro antitumor activity of 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide derivatives. These studies provide insights into the structure-activity relationships and have identified specific derivatives that exhibit remarkable activity and selectivity toward various cancer cell lines. Such research is instrumental in the ongoing quest to develop more effective anticancer drugs (Sławiński & Brzozowski, 2006); (Karakuş et al., 2018); (Sławiński et al., 2012).
Hydrogen Bonding and Molecular Structure
The understanding of hydrogen bonding patterns and molecular structure is crucial in medicinal chemistry. Research has shown how the sulfonamide groups in these compounds are hydrogen bonded via the N and O atoms, forming chains of molecules, which is significant for understanding their reactivity and interaction with biological molecules (Siddiqui et al., 2008); (Gowda et al., 2008); (Bats et al., 2001).
QSAR Studies and Molecular Docking
Quantitative Structure–Activity Relationship (QSAR) studies and molecular docking provide insights into the interaction of compounds with biological targets, aiding in the design of more potent and selective drugs. Compounds have been analyzed for their cytotoxic activity, and predictive models have been developed to better understand their interactions with specific proteins, which is invaluable for drug development (Tomorowicz et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O2S/c15-10-5-7-11(8-6-10)21-14(18-19-20-21)9-17-24(22,23)13-4-2-1-3-12(13)16/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJSIQRWQLOCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

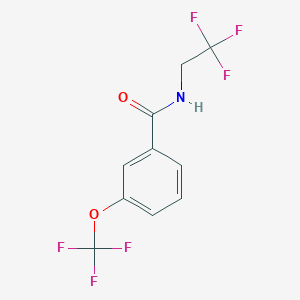
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2795590.png)

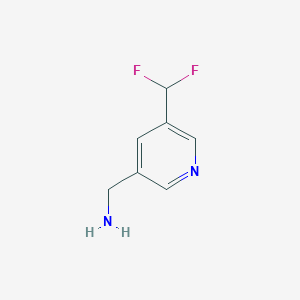

![Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2795600.png)
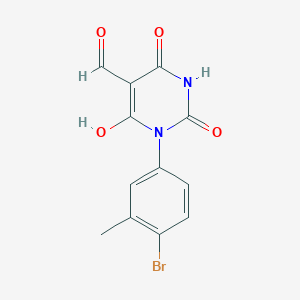

![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)
![7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2795606.png)
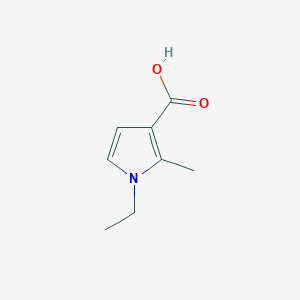
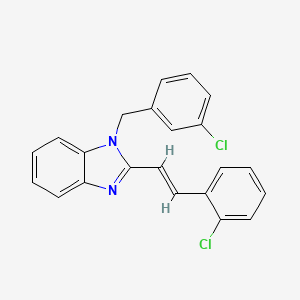
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)
